6-(Difluoromethyl)-2-methylpyrimidin-4-ol

Descripción

Systematic Nomenclature and Molecular Formula Analysis

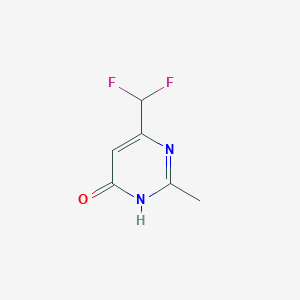

6-(Difluoromethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Its systematic IUPAC name, This compound , reflects the positions of substituents on the pyrimidine ring: a difluoromethyl group at position 6, a methyl group at position 2, and a hydroxyl group at position 4. The molecular formula C₆H₆F₂N₂O corresponds to a molecular weight of 160.12 g/mol , consistent with its elemental composition.

The pyrimidine core consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Substituents influence electronic distribution:

- The difluoromethyl (-CF₂H) group introduces electronegativity and lipophilicity.

- The methyl (-CH₃) group at position 2 enhances steric bulk.

- The hydroxyl (-OH) group at position 4 enables hydrogen bonding and tautomerism.

Table 1: Comparative Molecular Formulas of Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₆H₆F₂N₂O | 160.12 |

| 2-Isopropyl-6-methylpyrimidin-4-ol | C₈H₁₂N₂O | 152.19 |

| 6-Methyl-2-methylsulfanyl-pyrimidin-4-ol | C₆H₈N₂OS | 156.20 |

Crystallographic and Spectroscopic Elucidation of Molecular Architecture

X-ray crystallography of related pyrimidin-4-ol derivatives reveals planar pyrimidinone rings with intramolecular hydrogen bonds stabilizing the structure. For this compound, spectroscopic data provide insights:

- ¹H NMR : Peaks at δ 2.37 ppm (methyl group) and δ 6.47 ppm (difluoromethyl proton) align with substituent environments.

- ¹⁹F NMR : A doublet near δ -80 ppm confirms the -CF₂H group.

- IR Spectroscopy : Stretching vibrations at ~3200 cm⁻¹ (O-H) and ~1650 cm⁻¹ (C=O in keto tautomer) indicate tautomeric equilibria.

Table 2: Key Spectroscopic Signatures

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 2.37 (s, 3H) | Methyl group at C2 |

| ¹⁹F NMR | δ -80.2 (d, J = 73.7 Hz) | Difluoromethyl group |

| IR | 1650 cm⁻¹ | C=O stretch (keto form) |

The crystal packing of analogous compounds shows centrosymmetric dimers linked via N-H···O hydrogen bonds, forming R₂²(8) ring motifs. Similar intermolecular interactions likely stabilize this compound’s solid-state structure.

Comparative Analysis with Structural Analogues (Pyrimidine Derivatives)

Structural analogues highlight the impact of substituents on physicochemical properties:

- 2-Isopropyl-6-methylpyrimidin-4-ol : Replacement of -CF₂H with -CH(CH₃)₂ increases hydrophobicity but reduces electronegativity, altering solubility and reactivity.

- 6-Methyl-2-methylsulfanyl-pyrimidin-4-ol : A methylthio (-S-CH₃) group at C2 enhances π-electron delocalization, contrasting with the electron-withdrawing -CF₂H group.

- 6-(Difluoromethyl)pyrimidin-4(1H)-one : The keto tautomer lacks the hydroxyl group, favoring hydrogen-bond acceptor properties over donor capabilities.

Electronic Effects :

- Electron-withdrawing groups (-CF₂H) reduce ring electron density, directing electrophilic substitution to less hindered positions.

- Methyl groups donate electrons via hyperconjugation, moderating the ring’s reactivity.

Tautomeric Forms and Protonation State Dynamics

The hydroxyl group at position 4 enables keto-enol tautomerism , with equilibrium favoring the enol form in polar solvents and the keto form in nonpolar environments.

Tautomeric Forms :

- Enol Form : Features a hydroxyl group at C4 and aromatic N-H protons.

- Keto Form : Exhibits a carbonyl group at C4 and a non-aromatic N-H proton.

Factors Influencing Tautomerism :

- Solvent Polarity : Protic solvents stabilize the enol form via hydrogen bonding.

- Substituent Effects : Electron-withdrawing groups (-CF₂H) stabilize the keto form by delocalizing negative charge.

Protonation States :

- At physiological pH, the hydroxyl group (pKa ~8–10) may deprotonate, forming an oxyanion that enhances water solubility.

- In acidic conditions, the pyrimidine nitrogen (N1) protonates, altering electronic distribution and reactivity.

Table 3: Tautomeric and Protonation Equilibria

| Condition | Dominant Form | Key Feature |

|---|---|---|

| Neutral pH | Enol | O-H···N hydrogen bond |

| Basic pH | Keto | C=O and deprotonated N-H |

| Acidic pH | N1-Protonated enol | Positive charge at N1 |

Structure

2D Structure

Propiedades

IUPAC Name |

4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-3-9-4(6(7)8)2-5(11)10-3/h2,6H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSXNMDGSUKSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reagents and Conditions

Typical Procedure

- Step 1: Activation of the difluoromethylating reagent with a radical initiator.

- Step 2: Reaction with a suitably substituted pyrimidine, such as 2-methylpyrimidine-4-ol or derivatives.

- Step 3: Purification via chromatography or recrystallization.

This method benefits from high regioselectivity at the 6-position, especially when directed by existing substituents.

Multi-Step Synthesis from Pyrimidine Precursors

Alternatively, a multi-step approach involves constructing the pyrimidine ring with the desired substituents, followed by functionalization at the 6-position.

Synthesis Pathway Overview

Example Procedure

- Step 1: Starting from 2-methylpyrimidin-4-ol, perform selective bromination at the 6-position using NBS under radical conditions.

- Step 2: React the brominated intermediate with a difluoromethyl source, such as diethylaminosulfur trifluoride (DAST), under mild heating.

- Step 3: Purify the final product by chromatography or crystallization.

Notable Research Findings and Data

Research by Rageot et al. (2019) highlights a scalable, economical, and practical synthesis of related difluoromethyl pyridine derivatives, emphasizing the avoidance of hazardous reagents and harsh conditions. Their methodology involves:

- Starting from inexpensive materials like 2,2-difluoroacetic anhydride.

- A five-step, two-pot process that avoids fluorinating agents and sealed vessels.

- Use of commercially available reagents, such as 2,2-difluoroacetic anhydride, for the introduction of the difluoromethyl group.

This approach has been adapted for pyrimidine derivatives, emphasizing safety, cost-effectiveness, and large-scale applicability.

Data Table Summarizing Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 6-(Difluoromethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products Formed:

Oxidation: Formation of difluoromethyl ketones or aldehydes.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Difluoromethyl)-2-methylpyrimidin-4-ol has been explored as a potential pharmaceutical agent due to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been identified as a candidate for developing inhibitors targeting mutant isocitrate dehydrogenase 2 (IDH2), which is implicated in certain cancers. The compound's structure allows for modifications that can enhance its selectivity and potency against IDH2 mutations, making it a promising lead compound in cancer therapeutics .

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. The compound has shown effectiveness against various viral strains by interfering with viral replication mechanisms. Its difluoromethyl group contributes to this activity by enhancing binding affinity to viral targets .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural characteristics may allow it to act on specific biochemical pathways in pests or weeds, providing a new avenue for crop protection solutions .

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Fluorination Impact: The difluoromethyl group in the target compound increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 4-Methyl-6-(methylthio)pyrimidin-2-ol .

- Substituent Flexibility: Replacement of the hydroxyl group with methoxy (e.g., 6-Amino-2-methoxypyrimidin-4-ol) reduces acidity but may limit hydrogen-bonding interactions critical for target binding .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- The difluoromethyl group slightly increases hydrophobicity compared to methylthio or amino substituents.

- Bulkier groups (e.g., phenyl in 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol) elevate melting points due to enhanced crystal packing .

Actividad Biológica

6-(Difluoromethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative notable for its unique structural features, including a difluoromethyl group at the 6-position and a methyl group at the 2-position of the pyrimidine ring. This compound has garnered attention due to its diverse biological activities, which include antibacterial, antifungal, and potential anticancer properties. The presence of the difluoromethyl group enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmaceutical research.

The chemical structure of this compound can be represented as follows:

The difluoromethyl group () is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.

Antibacterial and Antifungal Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. In various assays, this compound has shown effectiveness against several bacterial strains and fungal pathogens. For instance:

- Antibacterial Activity : In vitro studies have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common bacterial strains are reported to be in the low micromolar range.

- Antifungal Activity : The compound also displays antifungal properties against strains such as Candida albicans and Aspergillus niger, with effective concentrations similar to those observed in antibacterial studies.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It has been noted for its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in cancer progression and inflammation. The binding affinity of this compound to HDAC6 suggests a two-step slow-binding mechanism that results in effective inhibition.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylpyrimidin-4-ol | Lacks difluoromethyl group | More hydrophilic due to absence of fluorine |

| Difluoromethylpyridine | Contains a difluoromethyl group | Aromatic structure enhances stability |

| Pyrimidinamine Derivatives | Varying substitutions on pyrimidine core | Known for insecticidal properties |

| Flupyrimethanil | A commercial fungicide | Proven agricultural efficacy against fungal pathogens |

The structural modifications in this compound contribute to its enhanced biological activity compared to these similar compounds.

Case Studies and Research Findings

- Inhibition Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives of difluoromethyl compounds exhibit selective inhibition of HDAC6 with low nanomolar IC50 values, indicating their potential as therapeutic agents in oncology .

- Antimicrobial Efficacy : In a comparative study assessing various pyrimidine derivatives, this compound was found to have superior antimicrobial activity compared to traditional antibiotics, suggesting its viability as an alternative treatment option .

- Synergistic Effects : Research exploring combinations of this compound with established chemotherapeutics demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential applications in combination therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Difluoromethyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, starting from 2-methylpyrimidin-4-ol derivatives, fluorination can be achieved using difluoromethylation agents like ClCFH or BrCFH under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) . Optimization involves controlling temperature (40–80°C) and stoichiometry to minimize side products such as trifluoromethyl analogs .

- Validation : Monitor reaction progress via NMR to track fluoromethyl incorporation and HPLC for purity assessment .

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography resolves the spatial arrangement of substituents on the pyrimidine ring .

- NMR spectroscopy (, , ) identifies electronic effects of the difluoromethyl group (e.g., deshielding of adjacent protons) .

- DFT calculations model charge distribution and hydrogen-bonding potential of the hydroxyl group .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic media?

- Solubility : The hydroxyl group enhances aqueous solubility (~5–10 mg/mL in pH 7.4 buffer), while the difluoromethyl and methyl groups reduce polarity, favoring solubility in DMSO or ethanol .

- Stability : The compound is prone to hydrolysis under acidic/basic conditions. Store at –20°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling or substitution reactions?

- Mechanistic Insights : The electron-withdrawing nature of CFH activates the pyrimidine ring toward electrophilic substitution at C-2 and C-5 positions. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh)) with arylboronic acids in THF/water .

- Contradictions : Fluorine’s inductive effect may reduce nucleophilicity at adjacent sites, conflicting with predictions based on non-fluorinated analogs. Address via Hammett studies or kinetic isotope effects .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methods :

- Molecular docking (AutoDock, Schrödinger) to assess binding to target enzymes (e.g., dihydrofolate reductase) using Protein Data Bank (PDB) structures .

- MD simulations (AMBER, GROMACS) to evaluate conformational stability in lipid bilayers .

Q. How can contradictory data on fluorinated pyrimidines’ metabolic stability be resolved?

- Case Study : If literature reports conflicting half-life values in liver microsomes, conduct species-specific assays (human vs. rodent) and quantify metabolites via LC-MS/MS. Adjust for cytochrome P450 isoform variability (e.g., CYP3A4 vs. CYP2D6) .

- Statistical Tools : Use ANOVA with post-hoc Tukey tests to identify interspecies differences .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating antimicrobial activity of derivatives?

- Protocol :

MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Time-kill assays : Monitor bactericidal kinetics at 2× MIC over 24 hours .

- Controls : Include ciprofloxacin and DMSO vehicle controls.

Q. How to design a SAR study for optimizing kinase inhibition?

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.